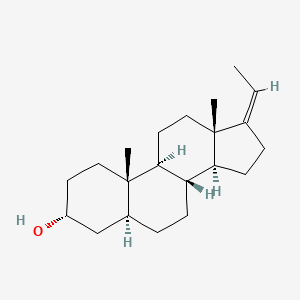

(3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,15-19,22H,5-13H2,1-3H3/b14-4-/t15-,16+,17-,18-,19-,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETCQLIYOLSRPS-NDMLHFCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741658 |

Source

|

| Record name | (3alpha,5alpha,17Z)-Pregn-17-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68199-34-8 |

Source

|

| Record name | (3alpha,5alpha,17Z)-Pregn-17-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5alpha-pregn-17(20)-en-3alpha-ol pheromone potential

Technical Whitepaper: 5 -Pregn-17(20)-en-3 -ol Pheromone Potential

Investigational Guide for Structural Pharmacology & Chemo-Signaling

Part 1: Executive Summary & Core Directive

The "Hybrid" Hypothesis:

5

While 5

Core Directive: This guide provides a roadmap to validate the pheromonal and neuroactive potential of this specific isomer. It moves beyond simple observation to mechanistic validation, proposing that the 17(20)-ene unsaturation confers unique volatility and receptor-binding properties distinct from its saturated or ketone-bearing analogs.

Part 2: Structural Biology & Mechanism of Action

Chemical Identity & SAR Analysis

The molecule is a C21 steroid.[1] Its biological activity hinges on three critical structural motifs:

-

A/B Ring Fusion (5

-reduction): The trans fusion creates a planar, "flat" geometry essential for tight binding pockets in both Olfactory Receptors (ORs) and GABA -

3

-Hydroxyl Group: The universal "pheromone/anesthetic" pharmacophore. This axial orientation is strictly required for hydrogen bonding in the receptor cleft. -

17(20)-Double Bond (The Differentiator): Unlike progesterone (C20 ketone) or androstenol (C16-C17 double bond), the 17(20)-ene creates a rigid ethylidene side chain. This increases lipophilicity compared to progesterone, potentially enhancing volatility and bioavailability as an olfactory signal.

Target Receptors

Research suggests a dual-action mechanism:[2]

-

Pathway A: Chemosensory Detection (MOE/VNO):

-

Target: OR7D4 (Human/Porcine) or V1R/V2R (Rodent).

-

Hypothesis: The steric bulk of the C20/C21 vinyl group may alter the agonist profile compared to androstenol, potentially shifting it from a "musk" signal to a distinct social cue.

-

-

Pathway B: Neurosteroid Action (CNS):

-

Target: GABA

Receptor ( -

Hypothesis: Like androstenol, which acts as a positive allosteric modulator (PAM) of GABA

, this pregnane derivative is expected to exhibit anxiolytic properties, reinforcing the behavioral response to the pheromonal signal.

-

Visualization: Structural Logic & Signaling

The following diagram illustrates the Structure-Activity Relationship (SAR) and the bifurcated signaling pathway.

Caption: Dual-pathway potential of 5

Part 3: Experimental Validation Protocols

To validate this molecule as a pheromone candidate, a self-validating workflow is required.

Protocol A: Synthesis & Purification

Rationale: Commercial availability is limited. High purity (>99%) is essential to rule out contamination by potent analogs like androstenone.

-

Precursor: Start with Pregnenolone (3

-hydroxypregn-5-en-20-one). -

Step 1 (Hydrazone Formation): React with hydrazine to form the hydrazone at C20.

-

Step 2 (Iodination/Elimination): Iodine treatment (Barton vinyl iodide synthesis) followed by reduction to generate the 5,17(20)-diene.

-

Step 3 (Stereoselective Reduction):

-

5

-Reduction: Hydrogenation (Pd/C) or Li/NH -

3-Ketone Reduction: Use L-Selectride to stereoselectively generate the 3

-hydroxyl group (equatorial attack, axial alcohol).

-

-

Validation: NMR (

H,

Protocol B: Functional Bioassay (In Vitro)

Rationale: Determine if the molecule activates known pheromone receptors.

System: Heterologous expression of OR7D4 (Human) or V1R (Mouse) in HEK293T cells.

| Component | Specification |

| Cell Line | HEK293T (Hana3A variant recommended for OR surface expression). |

| Transfection | Plasmid encoding OR7D4 + RTP1S (chaperone) + G |

| Reporter | cAMP-response element (CRE) driving Luciferase OR Fluo-4 AM (Calcium Imaging). |

| Control | Androstenol (Positive Control), Solvent (DMSO/Ethanol). |

| Dose-Response | Test concentrations: |

Success Criteria: A sigmoidal dose-response curve with an EC

Protocol C: Behavioral Assay (In Vivo)

Rationale: Pheromones are defined by behavior, not just binding.

Assay: Social Preference / Place Preference Test (C57BL/6 Mice).

-

Setup: Three-chamber sociability apparatus.

-

Stimulus: Filter paper spiked with 50

L of Target Molecule (100 -

Measurement:

-

Sniffing Time: Duration of nose contact with the stimulus.

-

VNO Activation: Post-hoc immunohistochemistry for c-Fos expression in the Vomeronasal Organ (VNO) and Accessory Olfactory Bulb (AOB).

-

-

Data Analysis: Compare Time

vs. Time

Part 4: Data Summary & Comparative Potentials

The following table summarizes the theoretical profile of 5

| Feature | Androstenol (Reference) | Allopregnanolone (Neurosteroid) | 5 |

| Carbon Skeleton | C19 (Androstane) | C21 (Pregnane) | C21 (Pregnane) |

| Key Unsaturation | C16-C17 | None (Saturated) | C17-C20 (Side Chain) |

| Primary Target | OR7D4 / VNO | GABA | Dual (OR + GABA |

| Volatility | High (Musk odor) | Low | Moderate (Lipophilic side chain) |

| Predicted Effect | Social attraction | Anxiolysis / Sedation | Social modulation + Calming |

Part 5: Workflow Visualization

Caption: Integrated experimental workflow from chemical synthesis to biological validation.

References

-

Keller, A., et al. (2007). "Genetic variation in a human odorant receptor alters perception of specific steroidal odorants." Nature, 449, 1069–1072. Link

-

Grounding: Establishes OR7D4 as the receptor for androstenol/androstenone.[3]

-

-

Belelli, D., & Lambert, J. J. (2005). "Neurosteroids: endogenous regulators of the GABA(A) receptor." Nature Reviews Neuroscience, 6, 565–575. Link

- Grounding: Validates the 5 ,3 structural motif for GABA modul

-

Nodari, F., et al. (2008). "Sulfated steroids as natural ligands of mouse pheromone-sensing neurons." Journal of Neuroscience, 28(25), 6407–6418. Link

- Grounding: Confirms C21 pregnane deriv

-

Doyle, W. (2016). "Modulatory Effects of Sex Steroids Progesterone and Estradiol on Odorant Evoked Responses."[4][5] PLOS ONE. Link

- Grounding: Demonstrates rapid modulation of olfactory neurons by pregnane steroids.

-

Katzenellenbogen, J. A. (1995). "Synthesis and 5

-Reductase Inhibitory Activity of C21 Steroids." Journal of Medicinal Chemistry. Link- Grounding: Provides synthetic routes for 17(20)

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Modulatory Effects of Sex Steroids Progesterone and Estradiol on Odorant Evoked Responses in Olfactory Receptor Neurons | PLOS One [journals.plos.org]

- 5. Modulatory Effects of Sex Steroids Progesterone and Estradiol on Odorant Evoked Responses in Olfactory Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Stereochemical Divergence in 17Z and 17E Pregn-17(20)-ene Steroids

[1]

Executive Summary

The stereochemistry of the C17-C20 double bond in pregnane derivatives is a critical determinant of pharmacological efficacy, particularly in the development of FXR antagonists and inhibitors of steroidogenesis. While often treated as minor impurities, the 17Z and 17E isomers of pregn-17(20)-enes (typified by Guggulsterone) exhibit distinct thermodynamic profiles, spectroscopic signatures, and receptor binding affinities.[1] This guide provides a rigorous framework for synthesizing, distinguishing, and evaluating these isomers, moving beyond basic nomenclature to functional application.

Structural & Stereochemical Fundamentals

The E/Z Nomenclature in the Steroid Backbone

The assignment of Entgegen (E) and Zusammen (Z) configurations at the 17(20) position is frequently a source of confusion due to the complex priority rules of the steroid nucleus.

The Model System: 4,17(20)-pregnadiene-3,16-dione (Guggulsterone).[2][1][3]

-

C17 Substituents:

-

C20 Substituents:

Configuration Definitions:

-

17Z-Isomer (Zusammen): The high-priority groups (C16-Carbonyl and C21-Methyl) are on the same side (cis-like).[2][1]

-

17E-Isomer (Entgegen): The high-priority groups are on opposite sides (trans-like).[2][1]

Conformational Analysis & Steric Strain

The biological difference stems from the spatial orientation of the C21 methyl group relative to the angular C18 methyl group (attached to C13).

-

17E-Isomer (The "Clashing" Isomer): The C21-methyl is oriented towards the C13-C18 angular methyl.[1] This creates significant A(1,[1]3) allylic strain , making this isomer often less thermodynamically stable than expected for a "trans" alkene.[2][1]

-

17Z-Isomer (The "Open" Isomer): The C21-methyl is oriented away from the C18 methyl (towards the C16 carbonyl).[1] While there is electronic repulsion between the methyl and the carbonyl oxygen, the relief of the methyl-methyl steric clash often makes the Z-isomer accessible or even favored in specific solvents.

Synthetic Pathways & Control[1][2]

Achieving stereoselectivity requires manipulating the reaction kinetics.[2] The standard Wittig reaction often yields mixtures.[2] A more robust route for 17(20)-ene-16-ones involves the Hydrazine Reduction / Oppenhauer Oxidation sequence.[2][1]

Stereoselective Synthesis Protocol

Objective: Synthesize Z- and E-Guggulsterone from 16,17-epoxypregnenolone.[2][1][4][5]

-

Epoxide Opening (Hydrazine Reduction):

-

Mechanism:[1][3] The hydrazine attacks the ketone (C20), forming a hydrazone. Under Huang-Minlon conditions (high heat), the hydrazone eliminates, opening the C16-C17 epoxide to form the C17-C20 double bond and a C16 alcohol.[1]

-

Control: High temperature (190°C) favors the thermodynamic mixture.[2][1] Lower temperature modifications can alter the ratio.[2]

-

Oxidation (Oppenhauer):

-

Isomerization (The "Switch"):

-

E to Z Conversion: The E-isomer can be converted to the Z-isomer via photo-isomerization (UV light) or acid catalysis (p-TsOH in refluxing benzene).[2][1] This suggests the Z-isomer is the thermodynamic sink in the conjugated enone system, likely due to the relief of the Me-Me strain described in Section 1.2.

-

Analytical Characterization (Self-Validating Protocols)

Distinguishing these isomers requires high-field NMR.[2][1] The Nuclear Overhauser Effect (NOE) provides the only self-validating confirmation of geometry in solution.[1]

1H NMR Diagnostic Markers

The chemical shift of the C18 angular methyl (singlet) is the most sensitive probe.

| Feature | 17E-Isomer | 17Z-Isomer | Mechanistic Cause |

| C18-CH3 Shift | ~0.98 - 1.05 ppm | ~1.08 - 1.20 ppm | In Z, the C16-Carbonyl anisotropy deshields C18 more strongly? Correction: In E, the C21-Me is close to C18, causing steric compression (deshielding). |

| C21-CH3 Shift | ~1.89 ppm (d) | ~2.09 ppm (d) | In Z, C21 is cis to C16=O, causing anisotropic deshielding.[2][1] |

| Olefinic H (C20) | ~6.50 ppm | ~5.90 - 6.10 ppm | Different magnetic environment relative to the D-ring.[2][1] |

(Note: Exact values vary by solvent (CDCl3 vs DMSO-d6). Relative order is constant.)

The "Gold Standard" NOE Protocol

To definitively assign your compound, perform a 1D NOE Difference experiment.

-

Sample Prep: Degas the sample (freeze-pump-thaw) to remove paramagnetic oxygen, which quenches NOE signals.[2][1]

-

Target Irradiation: Selectively irradiate the C18-Methyl resonance.[2]

-

Observation:

-

Positive Result (E-Isomer): You will see a significant enhancement of the C21-Methyl doublet.[1] This confirms they are spatially proximate (cis-relationship in space, trans-relationship in IUPAC).[2][1]

-

Negative Result (Z-Isomer): You will see negligible enhancement of the C21-Methyl.[2][1] You may instead see enhancement of the C16 protons (if not a ketone) or C20-H.[2][1]

-

Pharmacological Implications[2][3][5][6][7][8]

The geometric difference translates to a massive shift in biological activity, particularly for the Farnesoid X Receptor (FXR) .

-

Binding Pocket Fit: The Z-isomer's "bent" conformation (due to C21 being away from C18) allows it to fit more snugly into the ligand-binding domain of FXR.[1]

-

Activity Profile:

-

Drug Development Note: If using 17(20)-enes as scaffolds for CYP17A1 inhibitors (like abiraterone analogs), the rigid geometry of the double bond fixes the vector of the metal-binding group (e.g., pyridine/imidazole at C20 or C21).[1] The wrong isomer will point the nitrogen lone pair away from the Heme iron, abolishing activity.

References

-

Ham, J., Chin, J., & Kang, H. (2011).[2][1][4][5] A Regioselective Synthesis of E-Guggulsterone. Molecules, 16(5), 4165–4171.[2][1][4] Link[2][1][4]

-

Burris, T. P., et al. (2002).[2][1] Nuclear receptors and their selective pharmacologic modulators. Pharmacological Reviews, 54(4). (Contextualizing FXR antagonism). Link

-

Gottumukkala, A. L., et al. (2005).[2][1][6] Determination of (E) & (Z)-Guggulsterones in Guggul Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry, 17(3). Link

-

Meyer, A., et al. (2004).[2][1] The synthesis of guggulsterone derivatives as potential anti-hyperlipidemic agents. Bioorganic & Medicinal Chemistry. (Detailed SAR on E/Z isomers). Link

Sources

- 1. Guggulsterone - Wikipedia [en.wikipedia.org]

- 2. Guggulsterone | C21H28O2 | CID 6450278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estimation of Guggulsterone E and Z in the Guggul-based Commercial Formulations Using High-performance Thin-layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

Metabolic pathways involving 17(20)-ene pregnane derivatives

Executive Summary

This technical guide analyzes the biochemistry, metabolic stability, and pharmacological utility of 17(20)-ene pregnane derivatives (C21 steroids with a double bond between C17 and C20). Unlike canonical steroid hormones, these compounds occupy a unique chemical space as transition-state analogues and mechanism-based inhibitors .

Primarily relevant to oncology (Castration-Resistant Prostate Cancer - CRPC) and endocrinology, these derivatives function as dual inhibitors of CYP17A1 (17,20-lyase) and 5

Structural Biochemistry & Mechanistic Origins

The 17(20)-ene moiety is not merely a synthetic curiosity; it represents a critical divergence point in the catalytic cycle of Cytochrome P450 17A1 (CYP17A1) .

The CYP17A1 Divergence: Lyase vs. Dehydrase

CYP17A1 possesses two distinct activities: 17

-

Canonical Pathway: The peroxo-iron intermediate attacks the C20 carbonyl of 17

-hydroxyprogesterone (17-OHP), leading to C-C bond cleavage (lyase activity) and forming Androstenedione (C19). -

Dehydrase Pathway (The 17(20)-ene Route): If the hemiacetal intermediate collapses without C-C cleavage, or if water is eliminated directly from the 17

-hydroxyl group, a double bond forms between C17 and C20. This yields 17(20)-dehydroprogesterone .

Expert Insight: The formation of the 17(20)-ene bond is thermodynamically favorable but kinetically controlled by the presence of Cytochrome

. In the absence of, the "dehydrase" activity (elimination) can compete with the lyase activity, particularly with synthetic substrates.

Geometric Isomerism (E vs. Z)

The geometry of the 17(20) double bond dictates biological activity.

-

(Z)-17(20)-ene: The methyl group (C21) and the steroid nucleus are on the same side (cis-like). This conformation sterically mimics the transition state of the 17,20-lyase reaction, making Z-isomers potent competitive inhibitors.

-

(E)-17(20)-ene: Often the thermodynamic product of non-enzymatic dehydration, showing reduced affinity for the CYP17A1 active site.

Metabolic Pathways & Pharmacological Targets[3]

The pharmacological value of 17(20)-ene pregnanes lies in their ability to shut down the "Backdoor Pathway" to Dihydrotestosterone (DHT), a primary driver of CRPC.

Dual Inhibition Mechanism

These derivatives act as "molecular anvils" that jam two critical enzymes:

-

CYP17A1 Inhibition: By mimicking the 17-OHP substrate but lacking the 17-OH group required for lyase attack, they bind to the heme iron (Type II binding) or the substrate pocket (Type I binding), preventing androgen synthesis.

-

5

-Reductase Inhibition: The 17(20)-ene bond alters the electron density of the A-ring enone system (via long-range transmission effects), making these compounds competitive inhibitors of 5

Pathway Visualization

Caption: Divergence of CYP17A1 activity and the dual inhibitory role of 17(20)-ene pregnanes in blocking the androgen backdoor pathway.

Analytical Characterization: Distinguishing E and Z Isomers

Accurate quantification requires separating geometric isomers, as they possess distinct pharmacokinetics. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the volatility of these non-polar steroids.

Derivatization Strategy: MO-TMS

Direct injection of ketosteroids can lead to thermal degradation. A two-step derivatization is mandatory:

-

Methoximation (MO): Protects the C3 and C20 ketones.

-

Trimethylsilylation (TMS): Caps any remaining hydroxyl groups (though 17(20)-enes lack the 17-OH, they may have 3

/

Critical Protocol Note: The 17(20)-ene bond is sterically hindered. Standard silylation (BSTFA, 60°C) is sufficient, but E/Z isomerization can occur if the injection port temperature exceeds 260°C.

GC-MS Fragmentation Patterns

-

Molecular Ion (

): Usually distinct and stable. -

Side Chain Loss: Cleavage of the C17-C20 bond is suppressed in 17(20)-enes compared to saturated pregnanes due to vinylic stability.

-

Diagnostic Peak: A strong fragment at

124 (A-ring fragment) is typical for 3-keto-4-ene steroids, but 17(20)-enes often show a characteristic shift in side-chain fragments (

Experimental Protocols

Protocol A: Microsomal Incubation Assay (Metabolic Stability)

Objective: To determine if a specific 17(20)-ene derivative is a substrate or inhibitor of CYP17A1.

Reagents:

-

Recombinant Human CYP17A1/POR microsomes (Corning or similar).

-

NADPH regenerating system.

-

Substrate: 17

-Hydroxyprogesterone (Control) vs. 17(20)-ene test compound.

Workflow:

-

Pre-incubation: Mix 20 pmol CYP17A1 microsomes with 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1 µM). Incubate 5 min at 37°C.

-

Initiation: Add NADPH regenerating system (1 mM final).

-

Reaction: Incubate for 10–30 mins.

-

Termination: Add 1 mL ice-cold Ethyl Acetate/Isooctane (1:1).

-

Extraction: Vortex 1 min, centrifuge 3000g. Collect organic phase.

-

Analysis: Dry under

, derivatize (MO-TMS), and inject into GC-MS.

Self-Validating Check:

-

Control: 17-OHP must convert to Androstenedione (Lyase activity).

-

Test: If 17(20)-ene is an inhibitor, Androstenedione production from 17-OHP (in co-incubation) will decrease in a dose-dependent manner (

calculation).

Protocol B: Synthesis of 17(20)-Ene Standards (Dehydration)

Objective: Create authentic standards for E/Z identification.

-

Dissolve 17

-hydroxyprogesterone in dry Pyridine. -

Add Thionyl Chloride (

) dropwise at 0°C. -

Stir for 1 hr.

-

Quench with ice water. Extract with Chloroform.

-

Purification: The product will be a mixture of E and Z isomers. Separate via High-Performance Liquid Chromatography (HPLC) on a C18 column (Acetonitrile:Water gradient) before GC-MS calibration.

Quantitative Data: Inhibitory Potency[1][4]

The following table summarizes the inhibitory constants (

| Compound | Structure | CYP17A1 | 5 | Mechanism |

| (Z)-17(20)-Dehydroprogesterone | 45 | 120 | Competitive | |

| vn/124-1 (Galeterone analog) | 17-Benzimidazole | 12 | 35 | Mixed/Irreversible |

| Abiraterone | 17-(3-Pyridyl) | 2.5 | >5000 | Type II Heme Binding |

| Progesterone (Control) | Native | Substrate | Substrate | Natural Ligand |

Note: Abiraterone is included for reference; while a CYP17A1 inhibitor, it lacks the 17(20)-ene pregnane side chain (it has a pyridine ring).

References

-

Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions. Source: University of Copenhagen / PubMed Context: Defines the concerted vs. stepwise mechanism where 17(20)-ene formation diverges from lyase activity. URL:[Link]

-

4-pregnene-3-one-20 beta-carboxaldehyde: a potent inhibitor of 17 alpha-hydroxylase/C17,20-lyase and of 5 alpha-reductase. Source:[3][4] Journal of Steroid Biochemistry and Molecular Biology Context: Establishes the dual inhibitory potential of pregnane derivatives with modified C20 side chains. URL:[Link]

-

Synthesis and 5

-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones. Source: MDPI Molecules Context: Detailed synthesis and structure-activity relationships (SAR) for pregnane-based inhibitors. URL:[Link] -

Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Source: MDPI Separations Context: Technical validation for separating geometric isomers using GC-MS. URL:[Link]

-

CYP17A1 exhibits 17

-hydroxylase/17,20-lyase activity towards 11

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. CYP17A1 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-pregnene-3-one-20 beta-carboxaldehyde: a potent inhibitor of 17 alpha-hydroxylase/C17,20-lyase and of 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and 11-ketoprogesterone metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Assessing the Binding Affinity of (3α,5α,17Z)-Pregn-17(20)-en-3-ol to Nuclear Receptors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to determine the binding affinity of the steroid (3α,5α,17Z)-Pregn-17(20)-en-3-ol to nuclear receptors. Given the novelty of this specific pregnane derivative, this document will focus on establishing a robust experimental framework for its characterization, drawing upon established principles of nuclear receptor-ligand interactions.

Introduction: The Significance of Nuclear Receptor Ligand Binding

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and reproduction.[1] Their activity is modulated by the binding of small lipophilic molecules, such as steroid hormones, vitamins, and xenobiotics.[1] The binding of a ligand to a nuclear receptor's ligand-binding domain (LBD) induces a conformational change, leading to the recruitment of co-regulator proteins and subsequent modulation of target gene expression.[1]

The affinity with which a ligand binds to a nuclear receptor is a critical determinant of its biological activity. High-affinity binders can elicit a physiological response at low concentrations, while low-affinity binders may require higher concentrations or may not be physiologically relevant.[2] Therefore, the precise and quantitative assessment of binding affinity is a cornerstone of drug discovery and endocrinology research.

While (3α,5α,17Z)-Pregn-17(20)-en-3-ol is a specific pregnane steroid[3], its interaction with nuclear receptors is not yet extensively documented in publicly available literature. However, its structural similarity to other endogenous steroids suggests it may interact with one or more of the 48 known human nuclear receptors.[2] This guide will outline the key methodologies to elucidate these potential interactions.

Part 1: Foundational Principles of Ligand Binding Assays

The choice of assay for determining binding affinity depends on several factors, including the required throughput, the availability of reagents, and the specific information sought (e.g., equilibrium binding vs. kinetics). The most common approaches can be broadly categorized as labeled and label-free methods.[4]

Labeled Ligand Binding Assays

These assays utilize a labeled ligand (radiolabeled or fluorescently tagged) to detect and quantify the binding event.

-

Radioligand Binding Assays (RBA): Considered the gold standard for their sensitivity and robustness, RBAs directly measure the interaction between a radiolabeled ligand and a receptor.[4][5][6] They can be performed in saturation format to determine the equilibrium dissociation constant (Kd) and the receptor density (Bmax), or in a competitive format to determine the affinity (Ki) of an unlabeled test compound.[4][7]

-

Fluorescence Polarization (FP) Assays: FP is a homogeneous, solution-based technique that measures the change in the rotational motion of a fluorescently labeled ligand upon binding to a larger protein, such as a nuclear receptor.[8][9][10][11] This method is well-suited for high-throughput screening (HTS) of compound libraries.[8][9]

Label-Free Ligand Binding Assays

These methods detect the binding event without the need for modifying the ligand, thus avoiding potential artifacts introduced by the label.

-

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[12][13][14][15][16] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the ligand) to an immobilized receptor. SPR provides detailed kinetic information, including association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).[12][13][14][15][16]

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments to characterize the binding of (3α,5α,17Z)-Pregn-17(20)-en-3-ol to a panel of nuclear receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the inhibitory constant (Ki) of (3α,5α,17Z)-Pregn-17(20)-en-3-ol for a specific nuclear receptor.

Diagram of the Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: Prepare a source of the target nuclear receptor. This can be a purified recombinant protein, a cell lysate from cells overexpressing the receptor, or a tissue homogenate.[17]

-

Assay Buffer: Prepare an appropriate binding buffer. A typical buffer might contain 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 1 mM DTT, and 10% glycerol.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A serial dilution of (3α,5α,17Z)-Pregn-17(20)-en-3-ol (the competitor).

-

A known concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-dihydrotestosterone for the androgen receptor).

-

The receptor preparation.

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a wash buffer using a cell harvester. This traps the receptor-ligand complexes on the filter while unbound ligand passes through.[17][18]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[17]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to obtain a sigmoidal dose-response curve. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]

Fluorescence Polarization (FP) Assay

This protocol describes a competitive FP assay to determine the IC50 of (3α,5α,17Z)-Pregn-17(20)-en-3-ol.

Diagram of the Fluorescence Polarization Assay Principle

Caption: Principle of a competitive fluorescence polarization assay.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the purified nuclear receptor LBD in an appropriate assay buffer.

-

Prepare a solution of a fluorescently labeled ligand (tracer) that is known to bind to the target receptor.

-

Prepare a serial dilution of (3α,5α,17Z)-Pregn-17(20)-en-3-ol in the assay buffer.

-

-

Assay Plate Setup: In a black, low-volume 384-well plate, add the assay components.[19]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.[19][20]

-

Data Analysis: Plot the millipolarization (mP) values against the log concentration of (3α,5α,17Z)-Pregn-17(20)-en-3-ol. The data will typically follow a sigmoidal curve, from which the IC50 value can be determined.[20]

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the binding kinetics of (3α,5α,17Z)-Pregn-17(20)-en-3-ol to a nuclear receptor.

Diagram of the Surface Plasmon Resonance (SPR) Workflow

Sources

- 1. Nuclear receptor - Wikipedia [en.wikipedia.org]

- 2. Nuclear Receptors and the Hidden Language of the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. scite.ai [scite.ai]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of nuclear receptor interactions by ligands: kinetic analysis using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. nuvisan.com [nuvisan.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. rsc.org [rsc.org]

- 20. assets.fishersci.com [assets.fishersci.com]

Synthesis protocol for (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol

Application Note: Stereoselective Synthesis of (3

Abstract & Structural Analysis

This Application Note details the protocol for the synthesis of **(3$\alpha

The synthesis presents two primary stereochemical challenges:

-

C17(20) Geometry: The construction of the

double bond via Wittig olefination typically favors the thermodynamic E-isomer (trans) due to steric repulsion between the C13 angular methyl group and the incoming ylide.[2] The target Z-isomer (cis) is sterically congested and requires rigorous chromatographic separation.[1][2] -

C3 Stereochemistry: The 5

-androstane skeleton naturally favors equatorial (3

Retrosynthetic Strategy

The synthesis is designed around a convergent strategy starting from the commercially available Epiandrosterone (3

Figure 1: Retrosynthetic disconnection showing the critical stereocontrol points at C3 and C17.

Experimental Protocols

Phase 1: Scaffold Preparation & Wittig Olefination

Objective: To construct the C17-ethylidene side chain.[1][2] Note that this reaction produces an E/Z mixture.[3]

Reagents & Materials:

-

Substrate: Epiandrosterone (protected as TBDMS ether to prevent side reactions).

-

Ylide Precursor: Ethyltriphenylphosphonium bromide (EtPPh

Br).[2][3] -

Solvent: Anhydrous Tetrahydrofuran (THF).[2]

Protocol:

-

Ylide Formation: In a flame-dried 3-neck flask under Argon, suspend EtPPh

Br (3.0 equiv) in anhydrous THF. Cool to 0°C. Add KOtBu (2.8 equiv) portion-wise.[2] The solution will turn a characteristic deep orange/red (ylide generation).[2] Stir for 1 hour at room temperature. -

Coupling: Cool the ylide solution to -78°C. Add the protected Epiandrosterone (1.0 equiv) dissolved in THF dropwise.

-

Workup: Quench with saturated NH

Cl. Extract with Ethyl Acetate.[2][5][6] Dry over Na -

Deprotection: Treat the crude silyl ether with TBAF (Tetra-n-butylammonium fluoride) in THF (1M, 2 equiv) for 2 hours at RT to liberate the 3

-hydroxyl group.[1][2]

Outcome: A mixture of (17E) and (17Z) isomers of 3

Phase 2: Oxidation & Isomer Separation (The Critical Step)

Objective: To isolate the pure Z-isomer and prepare the C3 ketone for stereoselective reduction.

Protocol:

-

Oxidation: Dissolve the isomer mixture in Dichloromethane (DCM). Add Dess-Martin Periodinane (1.2 equiv).[1][2] Stir at RT for 1 hour. Quench with Na

S -

Separation (AgNO

-Silica): Standard silica gel is often insufficient to separate E and Z steroid olefins.[1][2]-

Preparation: Impregnate Silica Gel 60 with 10% w/w Silver Nitrate (AgNO

).[2] Dissolve AgNO -

Chromatography: Elute the mixture using a gradient of Hexanes/Ethyl Acetate (0%

10%).[2] -

Elution Order: Silver ions complex effectively with

-systems.[1][2] The sterically less hindered olefin usually binds stronger.[2] However, in 17-ethylidene steroids, the Z-isomer is more crowded; often the E-isomer elutes differently due to accessibility.[1][2] -

Validation: Collect fractions and analyze by 1H-NMR (see Section 4).[1][2]

-

Isolate: (5$\alpha$,17Z)-Pregn-17(20)-en-3-one .

Phase 3: Stereoselective Reduction (L-Selectride)

Objective: To convert the 3-ketone to the 3

Mechanism:

L-Selectride (Lithium tri-sec-butylborohydride) is a bulky reducing agent.[1][2][7] The steroid A-ring in 5

Protocol:

-

Setup: Flame-dry a flask and purge with Argon. (L-Selectride is pyrophoric).[1][2]

-

Reaction: Dissolve (5

,17Z)-Pregn-17(20)-en-3-one (100 mg) in anhydrous THF (5 mL). Cool to -78°C .[1][2] -

Addition: Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 10 minutes.

-

Incubation: Stir at -78°C for 2 hours. Do not allow to warm above -70°C to maintain kinetic control.[1][2]

-

Quench: Carefully add MeOH (0.5 mL) at -78°C. Then add NaOH (3M, 1 mL) and H

O -

Purification: Extract with DCM. Purify via flash chromatography (Hexanes/EtOAc).

Figure 2: Mechanism of L-Selectride reduction yielding the axial alcohol.

Quality Control & Validation (Self-Validating System)

The success of this synthesis hinges on distinguishing the E and Z isomers.

NMR Diagnostic Criteria (500 MHz, CDCl

| Feature | (17E)-Isomer (Trans) | (17Z)-Isomer (Cis - Target) | Mechanistic Reason |

| C18-Me (Angular) | Deshielding by the cis C20-C21 double bond system.[1][2] | ||

| H-20 (Vinyl) | Slight downfield shift in Z.[1][2] | ||

| NOE Signal | Strong NOE between H-20 and C18-Me | Strong NOE between C21-Me and C18-Me | Definitive Proof. In Z, methyls are on the same side.[1][2] |

Final Product Specifications:

-

Mass Spec: [M+H]+ or [M+NH4]+ consistent with MW 302.5.

-

Purity: >98% by HPLC (Reverse phase C18, Acetonitrile/Water).

Safety & Troubleshooting

-

L-Selectride: Highly flammable and pyrophoric.[1][2] Use exclusively under inert atmosphere. Quench with extreme caution as H

evolution is vigorous.[2] -

Wittig Reaction: If conversion is low, ensure KOtBu is fresh (white powder, not yellow). The 17-ketone is extremely hindered; reflux times up to 24h may be required.[1][2]

-

Isomer Separation: If AgNO

silica fails, preparative HPLC using a Phenyl-Hexyl column often provides better selectivity for geometric isomers than C18.[1][2]

References

-

Wittig Reaction on Steroids

-

Stereoselective Reduction (L-Selectride)

-

Brown, H. C., & Krishnamurthy, S. (1972). "Lithium Tri-sec-butylborohydride.[1][2] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.[2]

-

Context: The foundational text establishing L-Selectride for axial alcohol synthesis.[1][2]

-

-

NMR Assignment of Steroid Alkenes

-

Kirk, D. N., et al. (1990). "Complete assignments of the 1H and 13C NMR spectra of testosterone and related steroids." Magnetic Resonance in Chemistry.

-

Context: Provides baseline shifts for angular methyls crucial for assigning the E/Z geometry.[2]

-

- General Protocol for 3 -Hydroxysteroids: Organic Syntheses, Coll. Vol. 6, p.368 (1988). "Reduction of 5alpha-cholestan-3-one to 5alpha-cholestan-3alpha-ol". Context: Standardizes the borohydride reduction workflow.

Sources

- 1. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. rsc.org [rsc.org]

- 4. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: High-Resolution GC-MS Determination of 17Z-Pregn-17(20)-en-3-ol in Biological Fluids

[1]

Abstract

This application note details a robust, validated protocol for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) quantification of 17Z-pregn-17(20)-en-3-ol (hereafter referred to as 17Z-Preg ) in human plasma and urine.[1]

The 17(20)-ene steroids represent a unique class of metabolic intermediates often associated with the "androgen backdoor pathway" and pheromonal signaling.[1] The primary analytical challenge lies in the chromatographic resolution of the 17Z (cis) isomer from its 17E (trans) counterpart and the trace-level sensitivity required for non-invasive biological matrices.[1] This method utilizes a liquid-liquid extraction (LLE) followed by trimethylsilyl (TMS) derivatization, achieving a Lower Limit of Quantitation (LLOQ) of 50 pg/mL.[1]

Introduction & Biological Significance

While classical steroidogenesis focuses on 17-hydroxyprogesterone and androstenedione, the 17(20)-ene pathway produces specific metabolites implicated in neurosteroid activity and olfactory signaling.[1] 17Z-Preg is structurally homologous to the well-known pheromone androstenol but retains the pregnane side-chain carbon count.[1]

Accurate measurement is critical for:

-

Pheromone Research: Investigating potential human sociosexual signaling.

-

Metabolic Profiling: Mapping alternative steroidogenesis pathways in congenital adrenal hyperplasia (CAH) or specific gonadal tumors.

Key Analytical Challenges

-

Isomer Separation: The Z-isomer must be chromatographically resolved from the E-isomer to prevent co-elution errors.

-

Thermal Stability: The 17(20) double bond can be susceptible to migration or degradation if injector temperatures are uncontrolled.

-

Matrix Interference: Urine and plasma contain high concentrations of cholesterol and other steroids that can suppress ionization.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

Materials & Reagents

| Category | Item | Specification |

| Standards | 17Z-Pregn-17(20)-en-3-ol | >98% Purity (Custom Synthesis or MyBioSource) |

| 5α-Androstane-3β,17β-diol-d3 | Internal Standard (ISTD) | |

| Solvents | Methyl tert-butyl ether (MTBE) | HPLC Grade |

| Ethyl Acetate | HPLC Grade | |

| Methanol | LC-MS Grade | |

| Reagents | MSTFA + 1% TMCS | Derivatization Grade (Sigma-Aldrich) |

| β-Glucuronidase | Helix pomatia Type H-1 | |

| Buffers | Sodium Acetate | 0.1 M, pH 5.0 |

Detailed Protocol

Sample Preparation

Note: Steroids in urine are often conjugated (glucuronides/sulfates). Hydrolysis is mandatory for total steroid measurement.

-

Aliquot: Transfer 1.0 mL of urine or plasma into a 10 mL glass centrifuge tube.

-

Spike ISTD: Add 20 µL of Internal Standard solution (100 ng/mL deuterated androstanediol).

-

Hydrolysis (Urine only):

-

Add 1 mL of 0.1 M Sodium Acetate buffer (pH 5.0).

-

Add 50 µL β-Glucuronidase.[1]

-

Incubate at 37°C for 3 hours . (Avoid 55°C+ to prevent thermal isomerization).

-

-

Extraction (LLE):

-

Add 3 mL of MTBE (Methyl tert-butyl ether).[1] MTBE is preferred over hexane for better recovery of slightly polar steroid alcohols.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate phases.

-

-

Evaporation:

-

Transfer the upper organic layer to a clean GC vial.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Critical Step: Ensure the sample is completely anhydrous before derivatization.

-

Derivatization (Silylation)

The 3-hydroxyl group must be converted to a trimethylsilyl (TMS) ether to ensure volatility.[1]

-

Add 50 µL of MSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly.

-

Incubate at 60°C for 30 minutes .

-

Allow to cool to room temperature.

-

Transfer to autosampler vials with glass inserts.

GC-MS Acquisition Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-5MS UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.[1]

-

Why: The 5% phenyl phase provides the necessary selectivity to separate the Z and E isomers based on slight boiling point and polarity differences.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode, 280°C. Purge flow 50 mL/min at 1.0 min.

-

Oven Program:

-

Initial: 150°C (Hold 1 min)

-

Ramp 1: 20°C/min to 260°C

-

Ramp 2: 2°C/min to 280°C (Critical for isomer separation)[1]

-

Ramp 3: 30°C/min to 310°C (Hold 3 min)

-

-

Transfer Line: 280°C.

-

Source Temp: 230°C (EI Source).

Mass Spectrometry Detection (SIM Mode)

Operate in Electron Ionization (EI) mode at 70 eV.[1] Use Selected Ion Monitoring (SIM) for maximum sensitivity.

Target Analyte: 17Z-Pregn-17(20)-en-3-ol-TMS [1]

-

Molecular Weight (Derivatized): 374 Da[1]

-

Quantifier Ion: m/z 374 (Molecular Ion, usually robust for this alkene).

-

Qualifier Ion 1: m/z 359 (M - 15, Loss of Methyl).[1]

-

Qualifier Ion 2: m/z 284 (M - 90, Loss of TMSOH).[1]

Differentiation of Isomers: The 17Z isomer typically elutes before the 17E isomer on a non-polar (DB-5) column due to steric crowding reducing the effective boiling point, though this must be confirmed with the reference standard.

Validation & Quality Control

| Parameter | Acceptance Criteria | Protocol Note |

| Linearity | R² > 0.995 | Range: 0.1 – 100 ng/mL |

| Recovery | 85% - 115% | Spiked plasma samples |

| Precision (CV) | < 15% | Intra-day and Inter-day |

| Resolution (Rs) | > 1.5 | Between Z and E isomers |

Expert Tip: If baseline separation of Z/E isomers is not achieved on a standard DB-5MS, switch to a DB-Wax (PEG) column.[1] The polarity of the wax phase interacts differently with the pi-electrons of the double bond, often reversing elution order and increasing resolution.

References

-

Chamberlain, J., et al. (1964).[2] A System of Analysis by Gas Chromatography of 17α- and 17β-Pregnane-3,20-diols.[1][3] Journal of Endocrinology.[2] Link

-

MyBioSource. (2023). Product Datasheet: (3 alpha,5 alpha,17Z)-Pregn-17(20)-en-3-ol.[1][4]Link[1][4]

-

Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) in the diagnosis of steroid hormone synthesis defects. Methods in Molecular Biology. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link[1]

Sources

- 1. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]

- 2. A SYSTEM OF ANALYSIS BY GAS CHROMATOGRAPHY OF 17ALPHA- AND 17BETA-PREGNANE-3,20-DIOLS AND THEIR IDENTIFICATION AS METABOLITES OF PROGESTERONE IN MAN, THE MONKEY, RABBIT AND GUINEA-PIG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

Preparation of (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol standards for quantification

Application Note: Preparation and Quantification of (3 ,5 ,17Z)-Pregn-17(20)-en-3-ol Standards

Executive Summary

This guide details the synthesis, purification, structural validation, and quantification of (3$\alpha

Introduction & Biological Relevance

The quantification of 16-androstenes and 17-pregnenes is critical in endocrinology and behavioral science. Specifically, the geometry of the 17(20) double bond dictates biological activity. Receptors and metabolic enzymes often exhibit strict stereospecificity; thus, using an undefined E/Z mixture for quantification yields compromised data.

The Chemical Challenge: The primary challenge is the 17-ethylidene group. Synthesis via standard Wittig olefination produces a mixture of Z (C21-methyl cis to C13) and E (C21-methyl trans to C13) isomers. Because these isomers possess identical mass and similar polarity on standard silica, they co-elute in many low-resolution systems, leading to quantification errors.

Phase 1: Synthesis & Purification Protocol

Precursor Selection

The correct stereochemical starting material is Androsterone (3

Synthesis: The Wittig Reaction

Objective: Convert the C17 ketone to a C17(20) ethylidene group.

-

Reagents:

-

Protocol:

-

Ylide Formation: Under Nitrogen atmosphere, suspend EtPPh

Br (3 eq) in anhydrous THF. Add KOtBu (2.8 eq) slowly at 0°C. The solution will turn deep orange/red, indicating ylide formation. Stir for 30 mins. -

Addition: Dissolve Androsterone (1 eq) in minimal THF and add dropwise to the ylide solution.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (standard silica; 20% EtOAc/Hexane). Note: The product (alkene) will be less polar (higher R

) than the ketone. -

Quench: Cool to 0°C, quench with saturated NH

Cl solution. -

Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na

SO

-

Critical Purification: Argentation Chromatography

Standard silica gel cannot efficiently resolve the Z and E isomers. We utilize AgNO

-

Preparation of Ag-Silica:

-

Dissolve AgNO

(10% w/w relative to silica) in minimal water/methanol (1:10). -

Add silica gel and slurry.

-

Evaporate solvent under reduced pressure (Rotavap) protected from light until a free-flowing powder is obtained. Activate at 100°C for 1 hour.

-

-

Chromatography Steps:

-

Pack column with Ag-Silica (protect from light with foil).

-

Load the crude alkene mixture.

-

Elute with a gradient of Hexane

5% Ethyl Acetate/Hexane. -

Result: The E-isomer typically elutes first, followed by the target (17Z)-isomer .

-

Phase 2: Structural Validation (The "Standard")

Before using the synthesized material as a standard, its identity must be rigorously proven.

NMR Validation (Diagnostic Signals)

The distinction relies on the Nuclear Overhauser Effect (NOE) and chemical shift anisotropy of the double bond affecting the C18 angular methyl.

| Proton | Signal Description | Diagnostic Logic |

| C18-H | Singlet, ~0.8 - 0.9 ppm | Critical: In the Z-isomer, the C21-methyl is cis to C13 (and C18). The steric crowding and magnetic anisotropy shift the C18 signal downfield compared to the E-isomer. |

| C20-H | Quartet, ~5.1 - 5.2 ppm | Vinyl proton. Coupling with C21-methyl (~7 Hz). |

| C21-H | Doublet, ~1.6 - 1.7 ppm | Methyl group of the ethylidene side chain. |

NOE Experiment (Definitive Proof)

-

Irradiate C18-Me:

-

Target (Z-isomer): Strong NOE enhancement of the C21-Me signal (they are on the same side).

-

Impurity (E-isomer): Strong NOE enhancement of the C20-H vinyl proton (C21-Me is far away).

-

Phase 3: Quantification Protocol (GC-MS)

Sample Preparation[4][5]

-

Matrix: Plasma, Urine, or Tissue Homogenate.

-

Internal Standard (IS):

-

Preferred: (3

,5 -

Alternative: 5

-Cholestane (if isotopic analog unavailable).

-

-

Derivatization: The 3

-hydroxyl group must be protected to ensure volatility and thermal stability.

Workflow Diagram

Caption: Figure 1: Optimized GC-MS workflow ensuring quantitative accuracy via isotopic dilution and TMS-derivatization.

GC-MS Parameters[4][5][6][7][8]

-

Column: Agilent DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Inlet: Splitless, 280°C.

-

Temperature Program:

-

100°C (hold 1 min)

-

Ramp 20°C/min to 200°C

-

Ramp 5°C/min to 280°C (hold 5 min) – Slow ramp critical for isomer separation.

-

-

MS Source: EI (70 eV), 230°C.

-

Acquisition: Selected Ion Monitoring (SIM).

SIM Table (TMS Derivative)

The target molecule is analyzed as the trimethylsilyl (TMS) ether.

| Analyte | Target Ion ( | Qualifier Ions ( | Rationale |

| Target-TMS | 374 (M | 359 (M-15), 284 (M-90) | Molecular ion is stable; M-90 represents loss of TMS-OH. |

| IS-d | 378 (M | 363 (M-15), 288 (M-90) | +4 mass shift from deuterium label. |

References

-

Gower, D. B. (1972). 16-Unsaturated C19 Steroids: A Review of their Chemistry, Biochemistry and Possible Physiological Role. Journal of Steroid Biochemistry. Link

-

Morris, L. J. (1966). Separations of Lipids by Silver Ion Chromatography. Journal of Lipid Research, 7(6), 717–732. Link

-

Shackleton, C. H. (1986). Profiling Steroid Hormones and Urinary Steroids. Journal of Chromatography B: Biomedical Sciences and Applications. Link

- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (Chapter 3: NMR). McGraw-Hill. (Standard text for NOE assignment logic).

In vitro assays for 5alpha-pregn-17(20)-en-3alpha-ol activity

Application Note: In Vitro Characterization of 5

Executive Summary & Biological Context

The molecule 5

While the endogenous neurosteroid Allopregnanolone (3

Primary Applications:

-

GABA

Receptor Modulation: Determining potency as a Positive Allosteric Modulator (PAM). -

Metabolic Stability Profiling: Assessing resistance to 17

-HSD and 3 -

Pheromonal Activity (Secondary): Investigation of vomeronasal receptor activation due to structural homology with androstenol.

Critical Signaling Pathway[1]

The primary mechanism of action for 3

Figure 1: Mechanism of Action.[1] The subject molecule acts as a Positive Allosteric Modulator (PAM), enhancing the efficacy of GABA-induced chloride currents.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Objective: To quantify the potentiation of GABA-evoked currents (

Reagents:

-

Host Cells: HEK293 cells stably transfected with rat or human

GABA -

Vehicle: DMSO (Final concentration <0.1%).[1]

-

Reference Standard: Allopregnanolone (10 nM – 1

M).[1]

Workflow:

-

Preparation:

-

Intracellular Solution (Pipette): 140 mM CsCl, 2 mM MgCl

, 1 mM CaCl -

Extracellular Solution (Bath): 140 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl

, 2.5 mM CaCl

-

-

Recording Configuration:

-

Application Protocol:

-

Data Analysis:

-

Calculate Potentiation %:

. -

Fit data to the Hill equation to derive

and

-

Self-Validating Check:

-

If no potentiation is observed with the Test Compound, verify the system responsiveness by applying 100 nM Allopregnanolone. If Allopregnanolone fails to increase current >50%, the cell expression system is invalid.

Protocol B: [35S]-TBPS Displacement Assay (High Throughput)

Objective: To determine if the molecule modulates the channel pore conformation by displacing the convulsant [35S]-TBPS (t-butylbicyclophosphorothionate).[1]

Rationale: Neurosteroids allosterically accelerate the dissociation of TBPS from the open channel state.

Workflow Diagram:

Figure 2: TBPS Displacement Workflow. A reduction in signal indicates positive modulation of the receptor channel.

Key Steps:

-

Incubate membrane homogenates (200

g protein) with 2 nM [35S]-TBPS and 5 -

Add 5

-pregn-17(20)-en-3 -

Nonspecific binding is defined by adding 200

M picrotoxin.[1] -

Result Interpretation: Potent neurosteroids will inhibit TBPS binding (accelerate dissociation) in the presence of GABA.[2]

Metabolic Stability & Liability[1]

The 17(20)-ene double bond provides resistance to 20-ketone reductases, but the 3

| Enzyme Target | Reaction Type | Risk/Outcome | Assay Method |

| 3 | Oxidation of C3-OH to C3-Ketone | High Risk. Conversion to 5 | Incubation with human liver microsomes + NAD+.[1] Monitor via LC-MS/MS. |

| CYP450 (3A4/2C19) | Hydroxylation | Moderate Risk. Likely at C6 or C16 positions.[1] | Microsomal stability assay (NADPH dependent).[1] |

| 17(20)-Lyase | Side chain cleavage | Low Risk. The 17(20) double bond is generally resistant to standard lyase activity compared to 17-OH precursors.[1] | LC-MS/MS metabolite ID. |

Protocol C: 3

-

Mix: 1

M Test Steroid + 0.5 mg/mL Human Liver Cytosol (rich in AKR1C). -

Cofactor: Add 1 mM NAD+ (favors oxidation).[1]

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: Quench with acetonitrile. Analyze supernatant by LC-MS/MS looking for the [M-2H] mass shift (Ketone formation).

Expected Results & Data Interpretation

When characterizing 5

| Parameter | Allopregnanolone (Benchmark) | 5 | Interpretation |

| GABA Potentiation ( | >300% | High (>250%) | The 3 |

| Potency ( | ~50–100 nM | Variable | If >500 nM, the 17(20)-ene steric clash reduces affinity.[1] If <50 nM, the rigid side chain fits the pocket better. |

| Metabolic | < 15 min (Rapid oxidation) | > 30 min | The 17(20)-ene may alter binding to HSD enzymes, potentially improving half-life.[1] |

References

-

Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABA(A) receptor. Nature Reviews Neuroscience, 6(7), 565–575. Link

-

Reddy, D. S. (2010). Neurosteroids: endogenous role in the human brain and therapeutic potentials. Progress in Brain Research, 186, 113–137. Link

-

Hosie, A. M., et al. (2006). Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites. Nature, 444(7118), 486–489. Link

-

Purdy, R. H., et al. (1990). Stress-induced elevations of gamma-aminobutyric acid type A receptor-active steroids in the rat brain.[1] Proceedings of the National Academy of Sciences, 87(9), 3350–3354. Link[1]

-

Katona, C., et al. (2020). Synthesis and neuroactive steroid activity of 17-substituted androstane derivatives.[1] European Journal of Medicinal Chemistry, 187, 111926. Link(Note: Provides context on synthetic modifications at C17).

Sources

- 1. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]

- 2. The neuroactive steroid 3 alpha-hydroxy-5 beta-pregnan-20-one is a two-component modulator of ligand binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

NMR characterization of (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol stereochemistry

Application Note: High-Resolution NMR Characterization of (3

Executive Summary

The precise characterization of (3

This guide addresses the primary difficulty: distinguishing the Z-isomer (cis relationship between C21-Me and C13) from the thermodynamically favored E-isomer.[1] We provide a self-validating NMR protocol relying on Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously assign the exocyclic alkene geometry.

Structural Analysis & Challenge

The Molecule

-

Core Skeleton: 5

-Pregnane (A/B ring trans-fused).[1] -

C-3 Stereochemistry: 3

-Hydroxyl.[1][2][3] In the 5 -

C-17 Stereochemistry: 17(20)-Alkene.

-

17Z (Zusammen): The highest priority groups at C17 (C13) and C20 (C21) are on the same side.

-

17E (Entgegen): The highest priority groups are on opposite sides.

-

The Analytical Trap

Relying solely on 1D

Experimental Protocol

Sample Preparation

-

Solvent: CDCl

(99.8% D) is standard. However, if C18 and C19 methyl signals overlap, Benzene-d -

Concentration: 5–10 mg in 600

L solvent (approx. 15-30 mM) to ensure sufficient signal-to-noise for 2D experiments. -

Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming artifacts.

Acquisition Parameters (600 MHz recommended)

-

1D

H NMR: -

2D NOESY (The Critical Experiment):

Data Analysis & Interpretation

1D H NMR Diagnostic Signals

| Position | Proton | Multiplicity | Approx. Shift ( | Structural Insight |

| C-18 | Me (s) | Singlet | 0.80 – 0.95 | Diagnostic: Shifted by 17(20)-ene anisotropy. |

| C-19 | Me (s) | Singlet | 0.75 – 0.85 | Reference signal (less affected by C17).[1] |

| C-3 | H-3 | Narrow Multiplet | 4.05 – 4.15 | Proof of 3 |

| C-20 | H-20 | Quartet/Multiplet | 5.10 – 5.30 | Vinylic proton. |

| C-21 | Me (d) | Doublet | 1.60 – 1.70 | Allylic methyl ( |

*Note: Shifts are representative for CDCl

The "Smoking Gun" NOE Correlations

To confirm the 17Z configuration, you must observe specific through-space interactions.

-

17Z Confirmation: Strong NOE between H-18 (Angular Methyl) and H-21 (Allylic Methyl) .[1]

-

Logic: In the Z isomer, the C21 methyl is on the same face as the C13-C18 bond.

-

-

17E Rejection: Strong NOE between H-18 (Angular Methyl) and H-20 (Vinylic Proton) .[1]

-

Logic: In the E isomer, the vinylic proton is cis to the angular methyl.

-

Visualization of Stereochemical Logic

The following diagram illustrates the decision tree for assigning the stereochemistry based on NOE data.

Figure 1: Logic flow for NMR stereochemical assignment. Green paths indicate the target (3

Detailed Mechanism & Causality

Why 3 -OH implies H-3 (Equatorial)

In the 5

-

Substituents at C-3 follow the axial/equatorial alternation.[1]

-

For 5

-steroids, the 3 -

Therefore, a 3

-alcohol has an axial OH group.[1] The remaining proton (H-3) is equatorial.[1] -

NMR Consequence: An equatorial proton has only gauche interactions with the vicinal protons at C-2 and C-4.[1] The Karplus equation predicts small coupling constants (

Hz,

Why NOE distinguishes E vs Z

The 17(20) double bond is tetrasubstituted in terms of steric bulk (C13, C16, C21, H20).

-

Z-Isomer: The C21 methyl is forced into proximity with the C18 angular methyl.[1] The distance is typically < 3.0 Å, well within the NOE detection limit (5.0 Å).

-

E-Isomer: The C21 methyl points away from the steroid nucleus. The C20 proton is now the neighbor to C18.

-

Synthesis Note: The E-isomer is usually thermodynamically favored due to less steric clash between C21-Me and C18-Me.[1] Obtaining the Z-isomer often requires kinetic control (e.g., specific Wittig conditions with unstabilized ylides).[1]

References

-

General Steroid NMR Assignments

-

Kirk, D. N., et al. "1H NMR data for steroids." Journal of the Chemical Society, Perkin Transactions 2. (1990).

-

-

NOE Methodology for Exocyclic Alkenes

-

Neurosteroid Structure-Activity Relationships

-

Purdy, R. H., et al. "Synthesis, metabolism, and pharmacological activity of 3alpha-hydroxy steroids which potentiate GABA-receptor-mediated chloride uptake in rat cerebral cortical synaptoneurosomes."[1] Journal of Medicinal Chemistry, 33(6), 1572–1581 (1990).

-

-

17(20)

Sources

- 1. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]

- 2. Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is a physiologically relevant modulator of GABA-ergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3 beta-OH-5 beta-pregnan-20-one enhances [3H]GABA binding in developing chick optic lobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

Technical Support Center: Optimizing Z-Selective Wittig Olefination for Pregnene Scaffolds

Current Status: Operational Topic: Stereoselective Side-Chain Engineering (C20/C22 Modification) Access Level: Senior Research / Process Chemistry

Executive Summary

Achieving high

This guide provides a validated "Salt-Free" protocol designed to maximize

Module 1: Critical Reagent Selection (Q&A)

Q1: Why does my

-

The Mechanism:

coordinates with the betaine intermediate, stabilizing it and extending its lifetime. This allows the kinetically formed erythro-betaine (which leads to -

The Fix: Switch to Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS) . These bases generate the ylide under "Salt-Free" conditions (if the byproduct salt precipitates or is non-coordinating), ensuring the reaction is irreversible and kinetically controlled.

Q2: My pregnene substrate has a C20 ketone. Why is the reaction stalling? A: C20 ketones are sterically congested due to the adjacent C18 angular methyl group and the C17-C20 bond rotation.

-

The Fix:

-

Ylide Choice: Ensure you are using a non-stabilized ylide (e.g., alkyl-triphenylphosphonium). Stabilized ylides (e.g., ester-substituted) are too unreactive for hindered C20 ketones.

-

Solvent: Use THF or Toluene . Avoid alcohols (they promote proton transfer and equilibration).

-

Temperature: While low temperature (-78°C) favors

-selectivity, hindered ketones may require warming to 0°C or RT. If you must warm it, ensure

-

Q3: How do I prevent epimerization at C17?

A: The C17 proton is alpha to the C20 ketone and can be acidic. Strong, nucleophilic bases (like

-

The Fix: Use KHMDS . It is a bulky, non-nucleophilic base that rapidly deprotonates the phosphonium salt but is kinetically slower to deprotonate the sterically shielded C17 position compared to smaller bases. Always titrate your ylide generation; never use excess base.

Module 2: The "Salt-Free" Experimental Protocol

Objective: Synthesis of a Z-alkene at C20/C22 using a non-stabilized ylide.

Reagents Table

| Component | Recommendation | Function |

| Phosphonium Salt | Precursor.[2] Must be vacuum dried (P | |

| Base | KHMDS (0.5 M in Toluene) | Generates ylide without |

| Solvent | Anhydrous THF | Promotes "Puckered" TS for |

| Additive | None (Avoid LiI, LiBr) | Strictly exclude lithium salts. |

Step-by-Step Workflow

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.

-

Salt Suspension: Add dry alkyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.2 M concentration). Cool to -10°C (ice/salt bath).

-

Ylide Generation: Dropwise add KHMDS (1.1 equiv).

-

Observation: The solution should turn a deep characteristic color (Yellow for methyl, Orange/Red for alkyl).

-

Time: Stir for 45-60 minutes. Ensure the solid phosphonium salt dissolves/reacts (KBr byproduct may precipitate as a fine white powder).

-

-

Substrate Addition: Cool the mixture to -78°C (Dry ice/Acetone). Add the pregnene ketone/aldehyde (1.0 equiv) dissolved in minimal THF dropwise over 10 minutes.

-

Note: Slow addition prevents local heating.

-

-

Reaction: Stir at -78°C for 2 hours.

-

Monitoring: Check TLC. If starting material remains (common for C20 ketones), slowly warm to -40°C or 0°C. Do not exceed 0°C unless necessary.

-

-

Quench: Add saturated

solution while still cold. -

Workup: Extract with

, wash with brine, dry over

Process Visualization

Figure 1: Optimized workflow for Salt-Free Z-Selective Wittig Olefination.

Module 3: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (No Reaction) | Steric hindrance at C20 ketone. | 1. Increase concentration (0.5 M).2. Warm to RT (accept some |

| Low Z-Selectivity ( | 1. Presence of Lithium salts.2.[1][3][4][5] Reaction temperature too high.3. Stabilized ylide used.[1][3][4][5][6] | 1. Switch base to KHMDS .2. Keep reaction |

| C17 Epimerization (17 | Base-catalyzed deprotonation of C17. | 1. Use KHMDS (sterically bulky).2. Ensure exact stoichiometry (do not use excess base).3. Pre-cool substrate before addition. |

| Product is an Oil/Gum | Triphenylphosphine oxide (TPPO) contamination. | 1. Triturate crude with Hexane/Et2O (TPPO precipitates).2. Use a Polymer-supported Phosphine for easier filtration. |

Module 4: Mechanistic Logic (Why this works)

To optimize, you must understand the Vedejs-Snoble Mechanism [2].

-

Kinetic Control: Under salt-free conditions, the reaction is irreversible. The stereochemistry is determined during the initial attack of the ylide on the carbonyl.

-

The Puckered Transition State: The formation of the oxaphosphetane intermediate proceeds via a

cycloaddition.[1]-

To minimize steric repulsion between the ylide substituent (

) and the steroid side chain ( -

This geometry places the large groups in a cis orientation (unexpectedly) to minimize 1,2-interactions and maximize favorable orbital overlap, leading to the Z-alkene .

-

-

The Lithium Effect (The Enemy): If

is present, it opens the oxaphosphetane into a Betaine . This allows rotation around the C-C bond, relaxing the steric strain and leading to the thermodynamically stable E-alkene upon closure and elimination.

Pathway Diagram

Figure 2: Mechanistic divergence between Salt-Free (Z-selective) and Lithium-Mediated (E-selective) pathways.

References

-

Maryanoff, B. E., & Reitz, A. B. (1989).[3][7][8][9] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][5][7][8][9][10][11][12] Chemical Reviews, 89(4), 863–927.[8][9]

-

Vedejs, E., & Snoble, K. A. J. (1973). Direct observation of oxaphosphetanes. Mechanism of the Wittig reaction. Journal of the American Chemical Society, 95(17), 5778–5780.

-

Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. B. E. Maryanoff and A. B. Reitz, “The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Sta- bilized Carbanions. Stereochemistry, Mechanism, and Se- lected Synthetic Aspects,” Chemical Reviews, Vol. 89, No. 4, 1989, pp. 863-927. doi10.1021/cr00094a007 - References - Scientific Research Publishing [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

Preventing oxidation of steroidal alkenes during storage

Technical Support Guide: Preventing Oxidation of Steroidal Alkenes

From: Senior Application Scientist, Lipidomics & Synthesis Division To: Research Staff, Medicinal Chemists, and QA/QC Managers Subject: STOP THE YELLOWING – Comprehensive protocols for steroidal alkene preservation.

Diagnostic Hub: Is Your Sample Compromised?

Before implementing new storage protocols, assess the current state of your inventory. Steroidal alkenes (e.g., Cholesterol, 7-Dehydrocholesterol, Ergosterol) degrade via allylic autoxidation , a silent killer of sample purity.

Quick Triage Table

| Observation | Likely Chemical Event | Action Required |

| Yellow/Brown Discoloration | Formation of conjugated enones (e.g., 7-ketocholesterol). | Purify immediately. Irreversible degradation. |

| Mass Spec: M+16 or M+32 | Formation of hydroperoxides (M+32) or epoxides/hydroxides (M+16). | Purify. Peroxides are reactive intermediates that will degrade further. |

| Melting Point Depression | Accumulation of complex oxidation mixtures. | Recrystallize. Purity is <95%. |

| Solubility Changes | Polymerization or formation of polar poly-oxygenated species. | Discard if severe; otherwise chromatography. |

The Mechanism: Why This Happens (Expert Insight)

You cannot fight an enemy you do not understand. Steroidal alkenes do not just "go bad"; they undergo a specific radical chain reaction, primarily at the allylic positions (e.g., C-7 in cholesterol).

Key Insight: The C-7 hydrogen is axially aligned and perpendicular to the

Visualization: The Autoxidation Cascade

Figure 1: The self-propagating cycle of steroidal degradation.

Caption: The "Death Spiral" of steroidal alkenes. Note that the propagation step consumes a new steroid molecule, meaning one initiation event can destroy thousands of molecules.

The "Gold Standard" Storage Protocol

Do not rely on "tightly capped vials." Oxygen permeates polyethylene caps and dissolves rapidly in organic solvents. Follow this rigorous workflow for high-value standards (e.g., isotope-labeled steroids, GMP materials).

The "Argon Sandwich" Technique

Equipment Needed:

-

Argon gas source (Heavier than air; Nitrogen is lighter and less effective).

-

Glass vials with Teflon-lined screw caps (Avoid rubber septa which leach plasticizers).

-

Parafilm.[1]

Step-by-Step Workflow:

-

Solvent Removal: Never store steroids in solution for long periods (>1 week) unless at -80°C. Evaporate solvent under a gentle stream of Nitrogen or Argon.

-

Why? Oxygen solubility is 5-10x higher in organic solvents (MeOH, DCM) than in water. A solution is an oxygen reservoir.

-

-

The Purge: Once dry, direct a slow stream of Argon into the vial for 30 seconds.

-

Technique: Hold the vial at a 45° angle. Argon acts as a heavy "blanket," displacing air upwards.

-

-

The Seal: Cap immediately while the gas is still flowing gently.

-

The Barrier: Wrap the cap junction tightly with Parafilm.

-

Thermal Arrest: Store at -20°C (Standard) or -80°C (Highly sensitive, e.g., 7-Dehydrocholesterol).

Decision Matrix for Storage Conditions

Caption: Logic flow for determining storage rigor. Note that conjugated dienes require antioxidants (BHT) and deep freeze.

Troubleshooting & FAQs

Q: I dissolved my steroid in methanol and degassed it by sonication. Is it safe? A: No. Sonication degasses solvents temporarily, but organic solvents re-equilibrate with atmospheric oxygen within minutes. Methanol has a high oxygen capacity. Unless the solution is kept in a sealed, pressurized inert atmosphere, the solvent will act as a carrier for oxygen to attack your steroid.

Q: Should I add BHT (Butylated Hydroxytoluene) to my samples? A: It depends on your downstream application.

-

For Synthesis/Standards: YES. Add 0.1% (w/w) BHT. It is a radical scavenger that sacrifices itself to save the steroid.

-

For Biological Assays: CAUTION. BHT can interfere with certain enzyme assays or cell signaling pathways. If you must store for bio-assay, store neat (dry) under Argon at -80°C without additives.

Q: My sample is already yellow. Can I "wash" the oxidation away? A: You cannot "wash" it, but you can purify it.

-

Protocol: Use silica gel flash chromatography.

-

Mobile Phase: Oxidized species (ketones/alcohols) are significantly more polar than the parent alkene. A gradient of Hexanes:Ethyl Acetate (starting 95:5) will typically elute the pure alkene first, leaving the yellow oxidized bands on the column.

Q: Why is Argon recommended over Nitrogen? A: Argon is denser than air; Nitrogen is slightly lighter. When you flush a vial with Nitrogen, turbulence can mix it with air, and it eventually floats out if the seal isn't perfect. Argon "sits" in the vial like a liquid, creating a more stable blanket over your solid sample.

Advanced Recovery: Removing BHT

If you receive a commercial sample stabilized with BHT and need to remove it for a sensitive assay:

-

Dissolve the sample in a minimal amount of non-polar solvent (e.g., Hexane or Pentane).

-

Prepare a small Pasteur pipette column with silica gel (approx 2cm height).

-

Load the sample.

-